molecular formula C9H11FN2O5S2 B13553210 2-Amino-4-(1,1-dioxidoisothiazolidin-2-yl)phenyl sulfurofluoridate

2-Amino-4-(1,1-dioxidoisothiazolidin-2-yl)phenyl sulfurofluoridate

Katalognummer: B13553210
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: PUQWTGWAIWBMFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(1,1-dioxidoisothiazolidin-2-yl)phenyl sulfurofluoridate is a complex organic compound that features a unique combination of functional groups, including an amino group, a dioxidoisothiazolidinyl ring, and a sulfurofluoridate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1,1-dioxidoisothiazolidin-2-yl)phenyl sulfurofluoridate typically involves multi-step organic reactions. One common approach is to start with a suitable aromatic precursor, such as 2-nitroaniline, which undergoes nitration, reduction, and subsequent cyclization to form the dioxidoisothiazolidinyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, catalytic processes, and green chemistry principles are often employed to achieve these goals .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(1,1-dioxidoisothiazolidin-2-yl)phenyl sulfurofluoridate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the sulfurofluoridate group may produce various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(1,1-dioxidoisothiazolidin-2-yl)phenyl sulfurofluoridate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-4-(1,1-dioxidoisothiazolidin-2-yl)phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dioxidoisothiazolidinyl ring can interact with enzymes and receptors. The sulfurofluoridate group may enhance the compound’s stability and reactivity, allowing it to modulate various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiazolidine derivatives, such as thiazolidin-2,4-dione and its analogs. These compounds share the thiazolidine ring structure but differ in their substituents and functional groups .

Uniqueness

2-Amino-4-(1,1-dioxidoisothiazolidin-2-yl)phenyl sulfurofluoridate is unique due to its combination of an amino group, a dioxidoisothiazolidinyl ring, and a sulfurofluoridate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C9H11FN2O5S2

Molekulargewicht

310.3 g/mol

IUPAC-Name

2-(3-amino-4-fluorosulfonyloxyphenyl)-1,1-dioxo-1,2-thiazolidine

InChI

InChI=1S/C9H11FN2O5S2/c10-19(15,16)17-9-3-2-7(6-8(9)11)12-4-1-5-18(12,13)14/h2-3,6H,1,4-5,11H2

InChI-Schlüssel

PUQWTGWAIWBMFB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)OS(=O)(=O)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.